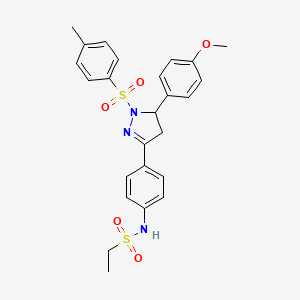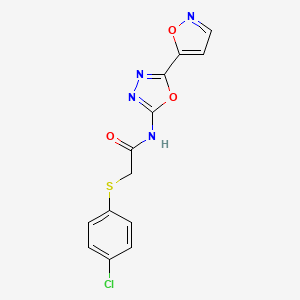![molecular formula C12H15ClN2O B2792365 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide CAS No. 2411246-54-1](/img/structure/B2792365.png)
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the amide class of organic compounds and is commonly referred to as CP-945,598.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide is not fully understood. However, it is believed to act as a selective antagonist of the cannabinoid CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking this receptor, 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide may reduce inflammation and alleviate pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide have been studied in various preclinical models. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and multiple sclerosis. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide in lab experiments is its high potency and selectivity for the CB2 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, a limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research related to 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide. One area of interest is the development of more potent and selective CB2 receptor antagonists for the treatment of inflammatory and neurological disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of novel drug delivery systems may improve the solubility and bioavailability of this compound, making it a more useful tool in experimental settings.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide involves the reaction of 2-cyclopropylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylpropan-2-amine to yield the final product. The synthesis of this compound has been optimized to provide high yields and purity.
Scientific Research Applications
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have significant anti-inflammatory and analgesic effects in preclinical studies. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including neuropathic pain, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(13)12(16)15-7-9-4-5-14-11(6-9)10-2-3-10/h4-6,8,10H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUHQRWEJEVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2-cyclopropylpyridin-4-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)
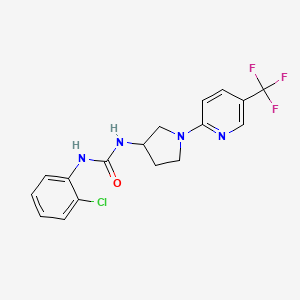

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792293.png)
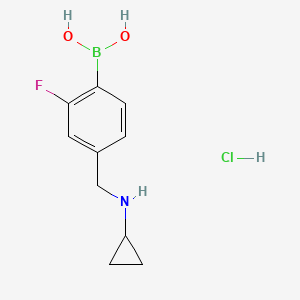
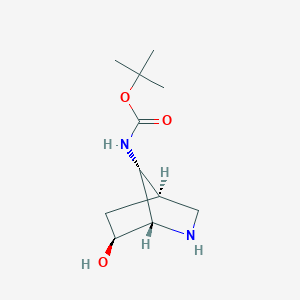
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2792298.png)
